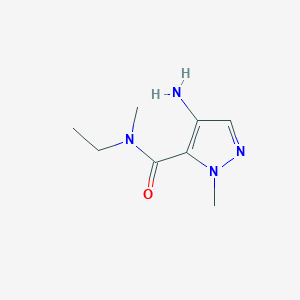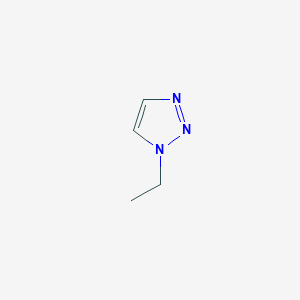
3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
カタログ番号:
B2718505
CAS番号:
1609409-13-3
分子量:
225.12
InChIキー:
ZTLPZOURBMRYNB-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 1609409-13-3 . Its linear formula is C7 H12 N4. 2 Cl H .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its SMILES string, which represents the structure of the molecule, is C1(C2CNCCC2)=NN=CN1.Cl.Cl .科学的研究の応用
Synthesis and Antifungal Agents
- A study reported the synthesis of a novel series of 1,2,4-triazines with antifungal properties, highlighting the synthesis protocol and evaluation of their in vitro antifungal activity. The structure-activity relationship (SAR) was developed based on their minimum inhibitory concentration (MIC) values, comparing them with miconazole and fluconazole. Compounds from this series exhibited equipotency to miconazole against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, showcasing their potential as antifungal agents (Sangshetti & Shinde, 2010).
Antimicrobial Activities
- Another research focused on the synthesis and evaluation of antimicrobial activities of new 1,2,4-Triazole derivatives. These compounds displayed moderate to good activities against various test microorganisms, indicating their potential use in antimicrobial therapies (Bektaş et al., 2007).
Catalytic Synthesis
- Research on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives utilized Fe3O4-PPCA as a novel nanomagnetic reusable catalyst. This study underlines the efficiency and reusability of Fe3O4-PPCA in catalyzing the synthesis of complex organic compounds, showcasing an innovative approach to sustainable chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Heterocyclic Ligands and Dopamine Receptors
- A study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand with moderate affinity for human dopamine D4 receptors, suggesting its potential in developing selective treatments for disorders related to dopamine dysfunction (Rowley et al., 1997).
Anticonvulsant Effects
- The design and synthesis of nonimidazole H3 receptor antagonists/inverse agonists incorporating the 1,2,4-triazole moiety demonstrated potential anticonvulsant effects. This represents a novel therapeutic approach for epilepsy, highlighting the relevance of H3 receptor antagonists/inverse agonists in epilepsy treatment (Song et al., 2020).
Water-soluble Antagonists
- A study on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines aimed to improve water solubility for adenosine receptor antagonists by functionalizing the C(5) position, resulting in compounds with significant solubility and potential for intravenous infusion in pharmacological applications (Baraldi et al., 2012).
Safety and Hazards
特性
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLPZOURBMRYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=NN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-13-3 |
Source


|
| Record name | 3-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)(2,3,4-trimetho...
Cat. No.: B2718424
CAS No.: 2034246-76-7
2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-o...
Cat. No.: B2718426
CAS No.: 339014-30-1
Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]py...
Cat. No.: B2718427
CAS No.: 899727-67-4
2-(Furan-2-yl)-5-(4-(4-methylbenzoyl)piperazin-1-yl)oxa...
Cat. No.: B2718428
CAS No.: 946200-68-6

![2-(4-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2718426.png)
![Ethyl 2-(4-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2718427.png)

![2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2718429.png)








![2-(Azepan-1-yl)-N-[cyano-(4-fluorophenyl)methyl]propanamide](/img/structure/B2718445.png)
